Octylamine

Descripción general

Descripción

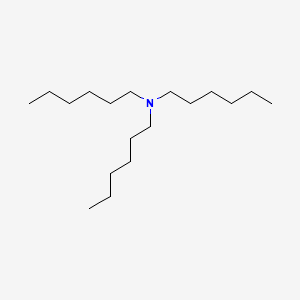

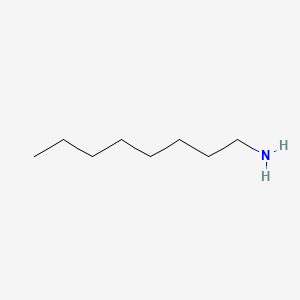

C8H19N . It is a primary amine with an eight-carbon alkyl chain attached to an amino group. Octylamine is a colorless to slightly yellow liquid with a characteristic amine odor. It is used in various applications, including organic synthesis, pharmaceuticals, and as a surfactant.

Synthetic Routes and Reaction Conditions:

From Octanol: One common method for synthesizing this compound involves the reaction of octanol with ammonia in the presence of a catalyst. This process typically requires high temperatures and pressures.

From Octyl Halides: Another method involves the reaction of octyl halides (such as octyl chloride or octyl bromide) with ammonia or an amine. This nucleophilic substitution reaction is usually carried out in a solvent like ethanol or methanol.

From Octanoic Acid: this compound can also be synthesized from octanoic acid through a two-step process involving the formation of octanamide, followed by reduction with a reducing agent like lithium aluminum hydride.

Industrial Production Methods:

Catalytic Hydrogenation: In industrial settings, this compound is often produced by the catalytic hydrogenation of octanenitrile. This process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions.

Ammonolysis of Octyl Halides: Another industrial method involves the ammonolysis of octyl halides using ammonia gas in the presence of a catalyst.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form this compound oxide or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of this compound derivatives with reduced functional groups. Reducing agents like lithium aluminum hydride are commonly used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. For example, reaction with alkyl halides can produce secondary or tertiary amines.

Acylation: this compound can react with acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base like pyridine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, solvents like ethanol or methanol.

Acylation: Acyl chlorides, anhydrides, bases like pyridine.

Major Products:

Oxidation: this compound oxide, other oxidized derivatives.

Reduction: Reduced this compound derivatives.

Substitution: Secondary or tertiary amines.

Acylation: Octylamides.

Chemistry:

Synthesis of Surfactants: this compound is used as a precursor in the synthesis of surfactants, which are important in detergents and emulsifiers.

Catalysis: It is used as a ligand in various catalytic reactions, including hydrogenation and polymerization.

Biology:

Cell Culture: this compound derivatives are used in cell culture media to enhance cell growth and viability.

Bioconjugation: It is used in the modification of biomolecules for bioconjugation and labeling studies.

Medicine:

Pharmaceutical Intermediates: this compound is used as an intermediate in the synthesis of pharmaceuticals, including drugs and active pharmaceutical ingredients.

Drug Delivery: It is used in the formulation of drug delivery systems to improve the solubility and bioavailability of drugs.

Industry:

Corrosion Inhibitors: this compound is used as a corrosion inhibitor in various industrial applications, including oil and gas pipelines.

Adhesives and Sealants: It is used in the formulation of adhesives and sealants to improve their performance and durability.

Mecanismo De Acción

Target of Action

Octylamine, also known as N-Octylamine or 1-Aminooctane , is a chemical compound primarily used in the synthesis of amphiphilic copolymers for the polymer coating of quantum dots (QDs), making them water-soluble . It is also used in the synthesis of 2-cyano-N-octylacetamide by reacting with ethyl cyanoacetate . The primary targets of this compound are therefore the molecules it interacts with during these synthesis processes.

Mode of Action

The exact mode of action of this compound is dependent on the specific synthesis process it is involved in. For instance, in the synthesis of amphiphilic copolymers, this compound acts as a surfactant, reducing surface tension and facilitating the formation of the polymer coating . In the synthesis of 2-cyano-N-octylacetamide, this compound reacts with ethyl cyanoacetate .

Biochemical Pathways

Its use is primarily industrial, in the synthesis of other compounds .

Pharmacokinetics

It is known to have a boiling point of 175-177 °c and a density of 0782 g/mL at 25 °C .

Result of Action

The result of this compound’s action is the successful synthesis of the desired compounds, such as amphiphilic copolymers for the polymer coating of QDs . These coated QDs can then be used in various applications, including biomedical imaging, photovoltaics, and light-emitting diodes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its vapor pressure is 1 mmHg at 20 °C, indicating that it can evaporate into the air under normal environmental conditions . This means that the synthesis processes involving this compound need to be carefully controlled to prevent loss of the compound and to ensure the safety of the workers .

Análisis Bioquímico

Biochemical Properties

Octylamine plays a significant role in biochemical reactions. It is primarily used to synthesize amphiphilic copolymers for the polymer coating of quantum dots (QDs), making them water-soluble . This interaction with QDs is crucial for their use in various biochemical applications.

Cellular Effects

The effects of this compound on cells are largely dependent on its application. In the context of quantum dot synthesis, this compound-coated QDs can be used to label and track cells, influencing cellular processes such as endocytosis and exocytosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with other molecules. For instance, in the synthesis of 2-cyano-N-octylacetamide, this compound reacts with ethyl cyanoacetate . This reaction showcases this compound’s ability to participate in molecular binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, this compound is used to induce uniformity in the synthesis of uniform ultrathin metal sulfide nanostructures . Over time, these structures can exhibit changes in their properties due to the presence of this compound.

Comparación Con Compuestos Similares

Hexylamine (C6H15N): A primary amine with a six-carbon alkyl chain. It has similar chemical properties but is less hydrophobic than octylamine.

Decylamine (C10H21N): A primary amine with a ten-carbon alkyl chain. It is more hydrophobic than this compound and has higher boiling and melting points.

Dodecylamine (C12H25N): A primary amine with a twelve-carbon alkyl chain. It is even more hydrophobic and has higher boiling and melting points compared to this compound.

Uniqueness of this compound: this compound strikes a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications. Its eight-carbon alkyl chain provides sufficient hydrophobicity for use in surfactants and drug delivery systems, while its primary amine group allows for versatile chemical modifications. This combination of properties makes this compound a valuable compound in both research and industrial applications.

Propiedades

IUPAC Name |

octan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQPZZOEVPZRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-95-0 (hydrochloride) | |

| Record name | Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021939 | |

| Record name | 1-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.96 [mmHg] | |

| Record name | Octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-86-4, 68037-94-5, 1173022-14-4 | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C8-18 and C18-unsatd. alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C8-18 and C18-unsatd. alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173022-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF0V8U4T67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The provided research papers do not delve into computational chemistry or QSAR modeling of octylamine.

ANone: The provided research focuses on laboratory-scale investigations and does not provide specific information regarding SHE regulations or risk assessments for this compound.

ANone: The provided research papers primarily focus on the chemical and material science aspects of this compound and do not contain information related to pharmacokinetics, pharmacodynamics, in vivo efficacy, toxicology, drug delivery, analytical method validation, or environmental impact.

ANone: The provided research highlights the use of this compound and similar long-chain amines in various applications, including:

- Extractants: this compound and its derivatives are investigated for extracting metals like uranium, zirconium, and molybdenum from acidic solutions. [, , , , , ]

- Surfactants: this compound's surface-active properties are utilized in the synthesis of nanoparticles and nanostructured materials. [, , , ]

ANone: The research showcases interdisciplinary applications of this compound in:

- Chemistry and Materials Science: Combining this compound with metal precursors leads to the formation of unique nanostructures with tailored properties. [, , , ]

- Chemistry and Chemical Engineering: this compound-based systems are explored for their potential in separation processes like metal extraction and recovery. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B7766499.png)

![[N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7766524.png)